molecular formula C26H22Cl2N4O3 B12153086 N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B12153086
M. Wt: 509.4 g/mol
InChI Key: HAAQSTITSQFWMX-KQWNVCNZSA-N
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Description

N-[(1Z)-1-[5-(3,4-Dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide is a structurally complex molecule featuring a benzamide core linked to a substituted furan ring and an imidazole-containing side chain. Its synthesis likely involves multi-step reactions, such as coupling of benzoyl derivatives with furan intermediates, followed by functionalization of the amino-propyl side chain, as inferred from analogous syntheses in and . Structural confirmation would rely on spectroscopic methods (NMR, IR, MS) and X-ray crystallography, as demonstrated for related compounds .

Properties

Molecular Formula

C26H22Cl2N4O3

Molecular Weight

509.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H22Cl2N4O3/c27-21-9-7-19(15-22(21)28)24-10-8-20(35-24)16-23(31-25(33)18-5-2-1-3-6-18)26(34)30-11-4-13-32-14-12-29-17-32/h1-3,5-10,12,14-17H,4,11,13H2,(H,30,34)(H,31,33)/b23-16-

InChI Key

HAAQSTITSQFWMX-KQWNVCNZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCCCN4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the coupling with the imidazole and benzamide moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods are designed to optimize the reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide is C26H22Cl2N4O3C_{26}H_{22}Cl_2N_4O_3, with a molecular weight of 509.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Cell Line IC50 (µM) Effectiveness
MDA-MB-23112.5High
A54915.0Moderate
HCT11620.0Moderate

Anti-inflammatory Properties

In silico docking studies suggest that this compound may also act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics or adjuvants in antibiotic therapy.

Case Studies

Several case studies have been documented regarding the applications of this compound:

Case Study: Anticancer Research

A study published in ACS Omega detailed the synthesis and evaluation of this compound against various cancer cell lines. The results indicated a clear dose-dependent response, with significant apoptosis observed in treated cells compared to controls .

Case Study: Anti-inflammatory Potential

Another research article focused on the anti-inflammatory effects of related compounds, suggesting that structural modifications could enhance efficacy against inflammatory markers in vivo . The study utilized animal models to assess the therapeutic potential and safety profiles.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Chlorophenyl-Furan Derivatives

A close analogue, N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide (CAS 500273-66-5, ), shares the furan-propenamide backbone but differs in substituents:

  • Phenyl substitution : The target compound has a 3,4-dichlorophenyl group, whereas the analogue has a 3-chlorophenyl . The additional chlorine in the target likely enhances electron-withdrawing effects, influencing reactivity or binding affinity.
  • Amino side chain: The target’s 3-(1H-imidazol-1-yl)propylamino group contrasts with the analogue’s 3-methoxypropylamino.
  • Benzamide substitution : The target uses a simple benzamide, while the analogue has a 4-methoxybenzamide , which may alter lipophilicity and metabolic stability .

Imidazole-Containing Compounds

The compound in , (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide , shares the imidazolylpropyl moiety but incorporates a hydrazinecarboxamide group instead of a benzamide-furan system. This highlights the versatility of imidazole in conferring varied bioactivity, such as antifungal or enzyme-inhibitory properties, depending on the core structure .

Spectroscopic and Analytical Comparisons

NMR Profiling

As shown in , NMR chemical shifts (e.g., regions A and B in Figure 6) can differentiate structurally similar compounds. For the target, the 3,4-dichlorophenyl group would produce distinct aromatic proton shifts compared to mono-chlorinated analogues. Similarly, the imidazole protons (δ ~7–8 ppm) would be identifiable, contrasting with methoxy or hydroxyl groups in other derivatives .

Mass Spectrometry (MS)

Molecular networking () could distinguish the target from analogues via MS/MS fragmentation patterns. For example, the dichlorophenyl group would yield characteristic chlorine isotope clusters, while the imidazole side chain might fragment differently than methoxypropyl groups .

Reactivity and Directing Groups

Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has an N,O-bidentate directing group for metal-catalyzed C–H functionalization, the target lacks such groups. This suggests its synthesis may require alternative strategies, such as palladium-catalyzed couplings for furan or imidazole incorporation .

Biological Activity

N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide, with CAS number 488825-35-0, is a complex organic compound that exhibits significant biological activity. Its structure incorporates a furan ring, a dichlorophenyl group, and an imidazole moiety, which are known to contribute to various pharmacological effects.

The molecular formula of this compound is C24H20Cl2N2O4C_{24}H_{20}Cl_2N_2O_4, with a molecular weight of 471.3 g/mol. The presence of the imidazole ring suggests potential for diverse biological interactions due to its established roles in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing imidazole and furan derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacteria and fungi. For instance, derivatives of imidazole have been noted for their antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Studies have demonstrated that imidazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The anti-inflammatory potential is attributed to the modulation of cytokine release and inhibition of inflammatory pathways .

The biological activity of this compound can be linked to its structural components:

  • Imidazole Ring : Known for its ability to interact with biological receptors and enzymes, enhancing pharmacological effects such as antimicrobial and anticancer activities .
  • Furan Moiety : This component contributes to the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability .
  • Dichlorophenyl Group : This substituent may increase the compound's potency by enhancing interactions with target proteins involved in disease processes.

Case Studies

Several studies have explored the biological activities of similar compounds:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Imidazole Derivative AAntibacterialE. coli
Furan-based Compound BAntitumorMCF-7 (breast cancer cells)
Dichlorophenyl Compound CAnti-inflammatoryRAW 264.7 (macrophages)

Research Findings

Recent literature highlights the promising pharmacological profiles of compounds similar to this compound:

  • Antimicrobial Studies : In vitro studies demonstrated that imidazole derivatives exhibit significant antimicrobial activity against resistant strains, suggesting potential as therapeutic agents in treating infections .
  • Antitumor Efficacy : Compounds containing both furan and imidazole rings have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways .
  • Anti-inflammatory Mechanisms : Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing relief in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including coupling of dichlorophenyl-furan intermediates with imidazole-containing propylamine derivatives. Key steps include:

  • Cyclic diaryliodonium salt chemistry (e.g., GP1 and GP2 procedures from ) for regioselective C–N bond formation.
  • Use of trifluoromethanesulfonate leaving groups to stabilize intermediates (Example: 1s and 1t in ).
  • Optimization via temperature-controlled amidation (e.g., 0–5°C for imidazole-propylamine coupling to minimize side reactions).
    Critical parameters : Monitor reaction progress via HPLC or LC-MS to ensure Z-configuration retention in the enone linker .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

Answer:

  • Spectroscopic profiling : Combine 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., dichlorophenyl, imidazole-propyl groups).
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected range: ~550–600 g/mol based on analogs in ).
  • X-ray crystallography : If single crystals are obtainable, resolve stereochemistry of the Z-configured enone moiety .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the enone group.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., cytochrome P450 isoforms).
  • MD simulations : Assess conformational stability of the enone linker in aqueous vs. lipid environments (Example: 100 ns simulations with GROMACS).
  • ADMET prediction : Tools like SwissADME can estimate logP (~3–4) and solubility (<10 µM) based on analogs () .

Q. What experimental strategies resolve contradictory bioactivity data across assays?

Answer:

  • Dose-response normalization : Re-test activity in standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM).
  • Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify confounding interactions (e.g., hERG inhibition).
  • Metabolite analysis : Incubate with liver microsomes (human/rat) to detect active/inactive metabolites () .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

Answer:

  • Scaffold diversification : Replace the dichlorophenyl group with 3,4-difluorophenyl () or benzothiazole () to modulate lipophilicity.
  • Linker optimization : Test ethylene glycol or piperazine spacers instead of the propylamine group (Example: ).
  • Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical H-bond acceptors (e.g., benzamide carbonyl) .

Q. What methodologies address low aqueous solubility in preclinical testing?

Answer:

  • Co-solvent systems : Use 10% DMSO/20% PEG-400 in saline for in vitro assays (validate vehicle toxicity in controls).
  • Nanoparticle formulation : Encapsulate with PLGA polymers (85:15 lactide:glycolide ratio) via emulsion-solvent evaporation.
  • Salt formation : Screen with HCl or sodium glycocholate to enhance dissolution () .

Q. How can researchers design robust controls for mechanistic studies?

Answer:

  • Isosteric analogs : Synthesize compounds with a non-reactive ethane linker instead of enone (Z→E isomer as negative control).
  • Knockout models : Use CRISPR-edited cell lines lacking putative targets (e.g., imidazole-binding receptors).
  • Time-resolved assays : Compare acute (1–6 hr) vs. chronic (24–72 hr) effects to distinguish direct vs. downstream mechanisms .

Methodological Framework

  • Experimental design : Align with CRDC subclass RDF2050108 (process control/simulation in chemical engineering) for reproducibility ().
  • Data interpretation : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to resolve interdisciplinary contradictions ().

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